N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
What sets N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O3S/c1-15-4-9-20-19(13-15)16(14-22-20)10-11-23-28(26,27)18-7-5-17(6-8-18)24-12-2-3-21(24)25/h4-9,13-14,22-23H,2-3,10-12H2,1H3 |
InChI Key |
FNEPFDCICMCNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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